N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide
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Description
N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H23FN2O3S2 and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamide derivatives, including compounds structurally related to N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide, have been explored for their ability to inhibit carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentrations (IC50) against several carbonic anhydrase (CA) isoenzymes, showcasing their potential in therapeutic applications related to diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Aldose Reductase Inhibition
Research on substituted benzenesulfonamides has demonstrated their efficacy as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds, by replacing carboxylic acid functionality with difluorophenolic groups, show significant inhibition profiles and promise in addressing complications related to diabetes (Alexiou & Demopoulos, 2010).
Antimicrobial Activity
Compounds containing sulfonamido groups have been synthesized and tested for antimicrobial activities, demonstrating significant activities against bacterial and fungal strains. This research indicates the potential for developing new antimicrobial agents based on the structural motif of sulfonamido derivatives (Babu, Pitchumani, & Ramesh, 2012).
Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase
Benzothiophene carboxamide derivatives, similar in structure to the compound of interest, have shown potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase. These inhibitors could lead to the development of new antimalarial drugs, demonstrating the versatility of sulfonamido-based compounds in addressing infectious diseases (Banerjee et al., 2011).
Novel Insecticides
Research into novel insecticides has identified compounds with sulfonamido groups as highly active against lepidopterous pests. These findings suggest a unique mode of action and potential for integration into pest management programs, highlighting the agricultural applications of such compounds (Tohnishi et al., 2005).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-14-11-15(2)21(16(3)12-14)30(27,28)25(4)19-9-10-29-20(19)22(26)24-13-17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBKPZUGZWAGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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